molecular formula C15H13F3N4O2S B2492815 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-24-9

1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2492815
CAS No.: 946255-24-9
M. Wt: 370.35
InChI Key: OCTHZOGDQUZFRK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound characterized by a pyrazolo-pyrimidine core with additional functional groups, including hydroxyl, benzylthio, and trifluoromethyl. This compound's unique structure lends itself to a variety of applications in scientific research, especially in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:

  • Formation of Pyrazolo[3,4-d]Pyrimidine Core: : The pyrazolo-pyrimidine core is synthesized through the cyclization of hydrazine derivatives with carbonyl compounds, often under acidic or basic conditions to facilitate ring closure.

  • Introduction of the Benzylthio Group: : This involves the nucleophilic substitution reaction where a halogenated benzyl compound reacts with thiol reagents, forming the benzylthio linkage.

  • Attachment of the Hydroxyethyl Group: : A hydroxyethyl group is introduced through alkylation reactions using suitable reagents like ethylene oxide or its derivatives.

Industrial Production Methods: On an industrial scale, the synthesis can be streamlined by optimizing reaction conditions to maximize yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.

  • Optimizing temperature and pressure conditions to favor desired reactions.

  • Implementation of purification techniques like recrystallization or chromatography to obtain high-purity products.

Types of Reactions

  • Oxidation: : The hydroxyethyl group can undergo oxidation to form carbonyl derivatives.

  • Reduction: : The pyrazolo-pyrimidine core can be selectively reduced under mild conditions to form partially hydrogenated derivatives.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation products often include ketones or aldehydes.

  • Reduction products might be partially or fully hydrogenated pyrazolo-pyrimidine derivatives.

  • Substitution reactions yield diverse functionalized products based on the nucleophiles used.

Chemistry

  • As a scaffold for designing new compounds with potential bioactivity.

  • Investigating reaction mechanisms involving pyrazolo-pyrimidine derivatives.

Biology

  • Probing enzyme activities through inhibitor studies.

Medicine

  • Development of novel therapeutics targeting specific enzymes or receptors.

  • Exploring its antiviral, antibacterial, or antifungal properties.

Industry

  • Potential use in materials science for creating specialized polymers or coatings.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-9(2-4-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)5-6-23/h1-4,7,23H,5-6,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTHZOGDQUZFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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